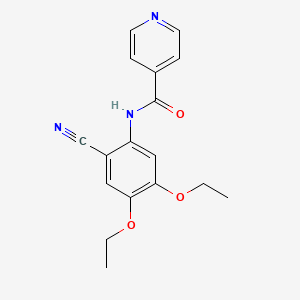
N-(2-cyano-4,5-diethoxyphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A study reported the design, synthesis, and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives, highlighting the synthesis process and the significance of the isonicotinoyl moiety on the inhibition potency of the compounds against xanthine oxidase. The most potent compound showed considerable effectiveness, suggesting a promising approach for therapeutic applications (Ting-jian Zhang et al., 2017).
Molecular Structure Analysis
The crystal structures of Schiff bases related to isonicotinamide demonstrate how the molecular configuration and interactions influence the properties of the compounds. These structures reveal the trans configurations and various intermolecular hydrogen bonds, providing insights into the molecular structure analysis of related compounds (Desuo Yang, 2007).
Chemical Reactions and Properties
Research on the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles sheds light on the formation of novel structures and the reactivity of carbanions, which are crucial for understanding the chemical reactions and properties of similar compounds (K. Ando et al., 1974).
Physical Properties Analysis
The synthesis and crystal structure determination of compounds related to N-(2-cyano-4,5-diethoxyphenyl)isonicotinamide reveal their potential as xanthine oxidoreductase inhibitors. These studies offer valuable information on the physical properties, such as crystal formation and stability, which are essential for the development of therapeutic agents (Mingzhang Gao et al., 2017).
Chemical Properties Analysis
The study on the nonpolymeric hydrogelator derived from N-(4-pyridyl)isonicotinamide provides insights into the chemical properties, specifically the gelation capabilities and the influence of molecular structure on these properties. This research highlights the unique characteristics and potential applications of such compounds (D. Kumar et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Interactions
- Cyclisation and Spirocyclic Compound Formation : Isonicotinamides carrying certain substituents undergo cyclisation induced by an electrophile, giving spirocyclic or doubly spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (H. Brice & J. Clayden, 2009).
- Green Chemistry in Catalysis : A green and efficient method for the preparation of pyranopyrazoles utilizes isonicotinic acid as a dual and biological organocatalyst, underlining the role of isonicotinamide derivatives in facilitating environmentally friendly chemical reactions (M. Zolfigol et al., 2013).
Pharmaceutical Applications
- Antimicrobial Activity : Novel 1,2,3-triazole derivatives, using click chemistry, were prepared and showed significant activity against Mycobacterium tuberculosis strain H37Rv, demonstrating the potential of isonicotinamide derivatives in treating mycobacterial infections (N. Boechat et al., 2011).
- Anticonvulsant Agents : N-substituted-3-chloro-2-azetidinone derivatives were synthesized, showing potential as anticonvulsant agents, highlighting the therapeutic applications of isonicotinamide derivatives in neurology (Hozaifa Hasan et al., 2011).
Material Science and Nanotechnology
- Nanodiamond Functionalization : Detonation nanodiamond was functionalized with aminophenylboronic acid for the selective capture of glycoproteins, indicating the use of isonicotinamide derivatives in enhancing nanomaterials for biological applications (W. Yeap et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-15-9-13(11-18)14(10-16(15)23-4-2)20-17(21)12-5-7-19-8-6-12/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOBJTNPTQXLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=NC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

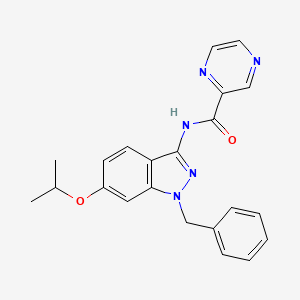
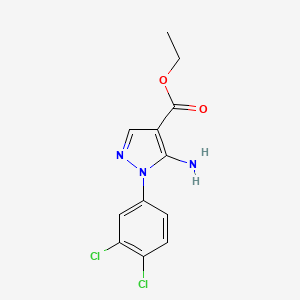
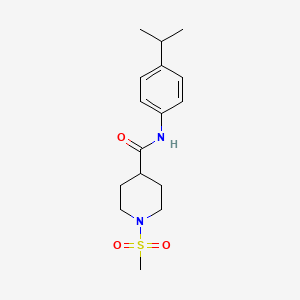
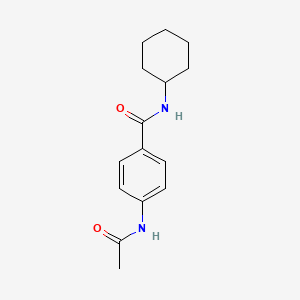
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)
![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)


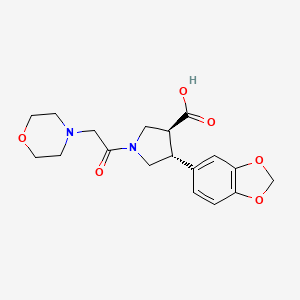
![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)